N-(2-Amino-5-benzoylphenyl)thiourea
Description
Structure
3D Structure
Properties
CAS No. |
90094-78-3 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
(2-amino-5-benzoylphenyl)thiourea |
InChI |
InChI=1S/C14H13N3OS/c15-11-7-6-10(8-12(11)17-14(16)19)13(18)9-4-2-1-3-5-9/h1-8H,15H2,(H3,16,17,19) |
InChI Key |
XRFKQWCGUAVXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Amino 5 Benzoylphenyl Thiourea and Analogues
Conventional Synthetic Routes to Arylthioureas
The formation of the thiourea (B124793) functional group (-NH-CS-NH-) is a cornerstone of synthesizing this class of compounds. Several reliable methods have been established in the chemical literature.
The most prevalent method for synthesizing N-substituted thioureas is the reaction of a primary amine with an appropriate isothiocyanate (R-N=C=S). This reaction is typically a straightforward nucleophilic addition of the amine's nitrogen atom to the electrophilic central carbon of the isothiocyanate group.
In many cases, the required isothiocyanate is not commercially available and must be generated in situ. A common approach involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a suitable solvent like acetone (B3395972). nih.govksu.edu.tr This forms an acyl isothiocyanate intermediate, which then readily reacts with an amine to produce the corresponding acylthiourea. nih.govnih.gov Subsequent hydrolysis can remove the acyl group if the unsubstituted thiourea is desired. sioc-journal.cn
While the isothiocyanate route is dominant, several alternative methods for creating the thiourea linkage exist. These can be advantageous when the starting materials for isothiocyanate synthesis are inaccessible or unstable.
Thiophosgene Derivatives: Reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) serve as effective thiocarbonyl transfer agents. nih.gov TCDI reacts with one equivalent of an amine to form an intermediate, which then reacts with a second amine to yield the thiourea. This method avoids the handling of highly toxic thiophosgene. nih.gov
Carbon Disulfide Method: Primary anilines can react with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which can be further reacted to yield thiourea derivatives. google.com
Three-Component Reactions: Modern synthetic approaches include one-pot, three-component reactions. For instance, an isocyanide, an amine, and elemental sulfur can be combined to form thioureas under mild conditions, often promoted by a suitable catalyst or reaction medium. researchgate.net
Regioselective Synthesis of N-(2-Amino-5-benzoylphenyl)thiourea
The synthesis of the specifically substituted target compound, this compound, presents a regiochemical challenge due to the presence of two amino groups in the final molecule's precursor, a diaminobenzophenone. Selective reaction at one amino group over the other is critical.
The synthesis typically begins not with the diamine, but with a precursor where one of the amino groups is masked, most commonly as a nitro group (-NO₂). A plausible synthetic pathway starts with a commercially available material like 2-chloronitrobenzene. ijpsonline.com The synthesis of a key precursor, a 2-nitroaniline (B44862) derivative, allows for the introduction of the benzoyl group and subsequent thiourea formation before the final reduction step establishes the second amino group.
A general strategy involves:
Synthesis of a 1-acyl-3-(2'-nitrophenyl) thiourea intermediate. This is achieved by reacting a 2-nitroaniline derivative with an acyl isothiocyanate. nih.gov The nitro group deactivates the aromatic ring and is non-nucleophilic, ensuring the reaction occurs at the desired amino group.
The final step is the selective reduction of the nitro group to an amine. Reagents such as tin(II) chloride (SnCl₂) or zinc dust in acidic media are commonly used for this transformation, yielding the desired 1-acyl-3-(2'-aminophenyl) thiourea. nih.govnih.gov This strategy ensures the correct regiochemistry of the final product.
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
Researchers often perform systematic studies to identify the ideal conditions. For example, the cyclization step following thiourea formation can be influenced by temperature and the presence of additives. nih.gov As shown in the table below, hypothetical optimization studies would explore how changing these parameters affects the final product yield.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 60 | 4 | 65 |
| 2 | Acetonitrile | 80 | 2 | 81 |
| 3 | Toluene | 80 | 3 | 75 |
| 4 | Toluene | 110 | 1.5 | 85 |
| 5 | Water:Acetonitrile (9:1) | 80 | 0.5 | 89 |
| 6 | Toluene | 0 | 0.5 | 87 |
This table is a representative example based on general findings in thiourea synthesis optimization. researchgate.netnih.gov
The data illustrates that higher temperatures can sometimes shorten reaction times and improve yields, but the optimal conditions depend heavily on the specific solvent and substrates used. researchgate.net In some cases, lower temperatures can provide higher yields by minimizing side reactions. nih.gov
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability. The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency.
For the synthesis of thioureas, several green approaches have been developed:
Use of Green Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) like acetone or dichloromethane. Research has demonstrated the viability of using water as a solvent for thiourea synthesis, which is non-toxic, inexpensive, and environmentally benign. google.comderpharmachemica.com Another promising green solvent is Cyrene, a bio-based alternative to solvents like THF, which has been used successfully in the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields. nih.gov
One-Pot Reactions: Combining multiple synthetic steps into a single procedure, known as a one-pot reaction, reduces the need for intermediate purification steps, thereby saving solvents, energy, and time. researchgate.netnih.gov This approach also minimizes the generation of chemical waste.
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Three-component reactions are a good example of high atom economy. researchgate.net
By adopting these principles, the synthesis of this compound can be made more efficient and environmentally friendly.
Solvent-Free and Catalyst-Free Methodologies
The development of solvent-free and catalyst-free synthetic routes is a significant leap towards greener chemical processes. These methods not in a professional and authoritative tone.
The pursuit of inherently safer and more environmentally benign chemical transformations has led to the exploration of synthetic methods that eliminate the need for conventional solvents and catalysts. For the synthesis of this compound and its analogues, several innovative techniques have emerged that align with the principles of green chemistry. These methodologies not only reduce waste but can also lead to improved reaction kinetics and simplified purification procedures.
A promising approach for the synthesis of thiourea derivatives involves the direct reaction of an appropriate amine with an isothiocyanate under solvent-free conditions. In the case of this compound, this would typically involve the reaction of a diaminobenzophenone derivative with a suitable isothiocyanate.
Microwave-Assisted Synthesis:
Microwave irradiation has been demonstrated as a powerful tool for accelerating organic reactions, often in the absence of a solvent. frontiersin.orglew.ro The direct heating of reactants in a microwave environment can lead to a significant reduction in reaction times, from hours to mere minutes, and can enhance product yields. For the synthesis of N-aryl thioureas, microwave-assisted methods have been successfully employed, providing a pathway to conduct these reactions without a traditional solvent medium. researchgate.netrsc.org
Mechanochemical Synthesis (Ball Milling):
Ball milling is a mechanochemical technique where mechanical energy is used to induce chemical reactions between solid reactants. nih.gov This solvent-free method is particularly effective for the synthesis of thioureas from the corresponding amines and isothiocyanates. The high-energy collisions between the milling balls and the reactants can overcome the activation energy barrier, leading to the formation of the desired product in high yields and with minimal work-up. researchgate.net This approach is highly efficient for the click-type coupling of amines and isothiocyanates. nih.gov
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can also facilitate solvent-free syntheses. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can drive chemical reactions. Ultrasound-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds, often with reduced reaction times and improved yields, and represents a viable solvent-free option for thiourea synthesis. nih.govnih.govresearchgate.netaminer.org
A proposed solvent-free and catalyst-free synthesis of this compound could involve the direct reaction of 3,4-diaminobenzophenone (B196073) with benzoyl isothiocyanate under microwave or ball milling conditions. This addition reaction is inherently atom-economical.
Atom Economy and Sustainability Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. google.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thereby minimizing waste.
The synthesis of this compound from an aminobenzophenone and an isothiocyanate is an addition reaction, which is an ideal class of reaction in terms of atom economy. In such reactions, all the atoms of the reactants are incorporated into the single final product.
Calculation of Atom Economy:
The percent atom economy is calculated using the following formula:
For the proposed synthesis of this compound from 3,4-diaminobenzophenone and benzoyl isothiocyanate, the reaction is as follows:
C₁₃H₁₂N₂O + C₈H₅NOS → C₂₁H₁₇N₃O₂S
The molecular weights of the reactants are:
3,4-Diaminobenzophenone (C₁₃H₁₂N₂O): 212.25 g/mol
Benzoyl isothiocyanate (C₈H₅NOS): 163.20 g/mol nih.govrsc.orgnist.govsigmaaldrich.comchemicalbook.com
The molecular weight of the product, N-(4-amino-3-benzoylphenyl)thiourea (C₂₁H₁₇N₃O₂S), is the sum of the reactants' molecular weights, which is 375.45 g/mol .
Therefore, the atom economy for this synthesis is:
This 100% atom economy highlights the inherent efficiency of this synthetic route from a green chemistry perspective. By employing solvent-free and catalyst-free methodologies, the sustainability of this synthesis is further enhanced by reducing energy consumption, eliminating the need for hazardous solvents and catalysts, and simplifying product isolation and purification.
Table of Research Findings
| Synthetic Methodology | Key Advantages | Relevant Findings |
| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free, high yields. | Effective for the synthesis of N-aryl-N'-ethoxycarbonyl thioureas under solvent-free conditions. researchgate.net Reduces reaction times from hours to minutes. frontiersin.orglew.ro |
| Mechanochemical Synthesis (Ball Milling) | Solvent-free, high yields, simple work-up. | Quantitative yields for di- and trisubstituted thioureas from amines and isothiocyanates within minutes. nih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, can be solvent-free. | Efficient for the synthesis of various heterocyclic compounds with minimal solvent usage. nih.govnih.govresearchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of N 2 Amino 5 Benzoylphenyl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the atomic framework of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis of Proton Environments
The ¹H NMR spectrum of N-(2-Amino-5-benzoylphenyl)thiourea is anticipated to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The chemical shifts (δ) of these protons are influenced by the electron density of their local environment.
The protons of the thiourea (B124793) group (-NH-C(S)-NH₂), are expected to appear as broad singlets in the downfield region of the spectrum, typically between δ 9.0 and 11.5 ppm. Their broadness is a result of quadrupole effects of the nitrogen atom and potential chemical exchange. The protons of the primary amine (-NH₂) on the phenyl ring are also expected to be observed as a broad singlet, likely in the range of δ 4.0-6.0 ppm.
The aromatic protons will present a more complex pattern. The protons of the benzoyl group's phenyl ring are expected to resonate in the typical aromatic region of δ 7.0-8.0 ppm. The protons on the disubstituted phenyl ring attached to the thiourea moiety will also appear in this region, with their specific shifts and coupling patterns dictated by the positions of the amino and benzoyl-thiourea substituents. For instance, protons ortho to the electron-donating amino group would be shielded and appear at a relatively higher field compared to those ortho to the electron-withdrawing benzoyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predictive and based on analogous compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiourea NH | 9.0 - 11.5 | Broad Singlet |
| Aromatic CH | 7.0 - 8.5 | Multiplet |
| Amino NH₂ | 4.0 - 6.0 | Broad Singlet |
¹³C NMR Spectroscopic Analysis of Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of this compound. The carbon atom of the thiourea group (C=S) is a key diagnostic signal and is expected to resonate significantly downfield, typically in the range of δ 175-185 ppm. nih.gov The carbonyl carbon (C=O) of the benzoyl group will also appear downfield, generally between δ 165 and 175 ppm. nih.gov
The aromatic carbons will produce a cluster of signals in the δ 110-150 ppm region. The specific chemical shifts will be influenced by the attached functional groups. For example, the carbon atom attached to the amino group will be shielded, while the carbon attached to the benzoyl group will be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predictive and based on analogous compounds.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Thiourea C=S | 175 - 185 |
| Carbonyl C=O | 165 - 175 |
| Aromatic C | 110 - 150 |
2D NMR Techniques for Structural Connectivity Elucidation
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the structural connectivity, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the aromatic rings, helping to delineate the substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl and thiourea carbons, to the rest of the molecule. For related N,N'-disubstituted thiourea and urea (B33335) derivatives, 2D NMR experiments like HSQC and HMBC have been crucial for complete spectral assignment. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups present in a molecule and the nature of intermolecular interactions.
Identification of Characteristic Functional Group Frequencies
The IR spectrum of this compound is expected to display a number of characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the amino and thiourea groups are anticipated in the region of 3100-3500 cm⁻¹. nih.gov The primary amine may show two distinct bands corresponding to symmetric and asymmetric stretching.
The C=O stretching vibration of the benzoyl group is a strong, sharp band typically observed around 1630-1680 cm⁻¹. The C=S stretching vibration of the thiourea group is generally weaker and appears in the region of 700-850 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will give rise to bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound This data is predictive and based on analogous compounds.
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H (Amino & Thiourea) | 3100 - 3500 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=O (Benzoyl) | 1630 - 1680 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C=S (Thiourea) | 700 - 850 | Weak to Medium |
Assessment of Hydrogen Bonding Interactions through Vibrational Modes
The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, C=S, N) in this compound suggests the likelihood of significant intra- and intermolecular hydrogen bonding. These interactions can be assessed through vibrational spectroscopy.
Hydrogen bonding typically leads to a broadening and a red-shift (shift to lower frequency) of the stretching vibrations of the involved functional groups. For instance, the N-H and C=O stretching bands would be expected to be broader and at lower wavenumbers than they would be in the absence of hydrogen bonding. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonding interactions. In related aryl-substituted thiourea compounds, intramolecular hydrogen bonding has been observed to cause a red shift in the N-H stretching frequency in the IR spectrum. nih.gov
Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less sensitive to polar functional groups like C=O, can provide complementary information. The C=S stretching vibration, which can be weak in the IR spectrum, may show a more intense band in the Raman spectrum, aiding in its identification and in assessing its involvement in hydrogen bonding.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural integrity of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the protonated molecule, [M+H]⁺. This measurement provides a highly accurate molecular formula, confirming the elemental composition of the compound. The exceptional mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₄H₁₃N₃OS), the calculated exact mass of the protonated molecule is a key parameter for its unambiguous identification.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₃N₃OS |
| Nominal Mass | 271 u |
| Calculated Exact Mass [M+H]⁺ | 272.0858 u |
This interactive table provides the fundamental mass data for this compound.
Electron impact (EI) or collision-induced dissociation (CID) tandem mass spectrometry reveals the characteristic fragmentation pathways of this compound. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. The fragmentation of thiourea derivatives is often initiated by the cleavage of the bonds adjacent to the thiocarbonyl group.
Common fragmentation pathways for related thiourea compounds involve the loss of the thiourea moiety or cleavage at the benzoyl group. tsijournals.comresearchgate.net The principal fragment ions observed in the mass spectra of similar amino acids and thiourea derivatives often result from the loss of small neutral molecules like H₂O, CO, and NH₃. nih.gov For instance, a common fragmentation pathway in related compounds involves the cleavage of the R¹N-C(=S) bond. researchgate.net In the case of this compound, key fragmentation could involve the loss of the benzoyl group (C₆H₅CO), the amino group (NH₂), or the thiourea side chain. The analysis of these fragments helps to piece together the original structure of the molecule.
Predicted Fragmentation Table
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 254 | [M-NH₃]⁺ |
| 166 | [M-C₆H₅CO - NH₂]⁺ |
| 105 | [C₆H₅CO]⁺ |
This interactive table outlines the predicted major fragments for this compound based on common fragmentation patterns of related structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are directly related to the presence of chromophores.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within its aromatic rings and functional groups. The benzoyl group, the phenyl ring, and the thiourea moiety all act as chromophores. For similar benzoyl thiourea derivatives, a maximum absorption band around 300 nm is attributed to the C=O chromophore. asianpubs.org The electronic absorption is mainly described by the transition of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The solvent can influence the position of these absorption maxima.
Expected UV-Vis Absorption Data
| Wavelength (λmax, nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~250-280 | π → π* | Phenyl and Benzoyl Rings |
This interactive table shows the expected electronic transitions for this compound.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The molecular geometry of this compound, as determined by X-ray crystallography, is anticipated to be stabilized by intramolecular hydrogen bonds. In closely related acyl thiourea derivatives, a common feature is the formation of a six-membered pseudo-ring through an intramolecular N-H···O hydrogen bond between the thiourea N-H and the benzoyl oxygen atom. nih.gov This interaction significantly influences the conformation of the molecule, leading to a relatively planar arrangement of this part of the structure.
Typical Crystallographic Parameters for Related Thiourea Derivatives
| Parameter | Typical Value/System |
|---|---|
| Crystal System | Monoclinic |
| Key Intramolecular Bond | N-H···O |
| Key Intermolecular Bonds | N-H···S, C-H···O |
| C=S Bond Length | ~1.68 Å |
This interactive table presents typical crystallographic data observed in compounds structurally similar to this compound.
Crystal Packing Analysis and Lattice Interactions
The crystal structure of 3-Benzoyl-1-(2-methoxyphenyl)thiourea reveals a sophisticated network of intermolecular interactions that dictate the packing of the molecules in the solid state. A predominant feature of the crystal packing is the formation of centrosymmetric eight-membered rings, known as {⋯HNC=S}2 synthons. nih.gov These synthons arise from pairs of intermolecular hydrogen bonds between the thiourea moieties of two adjacent molecules.
These dimeric units then serve as building blocks, which are further organized into a three-dimensional supramolecular architecture. The stability of this extended network is reinforced by a combination of C—H⋯O and C—H⋯π interactions. nih.gov The inversion dimers are observed to stack along the a-axis of the unit cell, and the aforementioned weaker interactions connect these stacks to create a robust, three-dimensional structure. nih.gov
A notable intramolecular feature is the formation of an S(6) loop, which is stabilized by an N—H⋯O hydrogen bond. nih.gov This intramolecular interaction contributes to the planarity of the central C2N2OS moiety. Additional intramolecular contacts, such as C—H⋯S, are also observed, further influencing the molecular conformation. nih.gov In the crystal structure, the thione sulfur atom and the ketone oxygen atom adopt a mutually anti conformation, as do the N-H hydrogen atoms. nih.gov
Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of 3-Benzoyl-1-(2-methoxyphenyl)thiourea is defined by specific bond lengths, bond angles, and torsion angles that arise from its electronic and steric properties. The central C2N2OS fragment of the molecule is essentially planar, with a root-mean-square deviation of fitted atoms of 0.0336 Å. nih.gov This planarity is a consequence of the intramolecular N—H⋯O hydrogen bond. nih.gov
The spatial orientation of the aromatic rings relative to this central plane is a key structural feature. The dihedral angle between the central thiourea-benzoyl unit and the phenyl ring is 23.79 (7)°, while the dihedral angle with the 2-methoxyphenyl ring is 29.52 (5)°. nih.gov
Detailed bond lengths and angles for related N,N'-bis(2-dialkylaminophenyl)thioureas show that the C=S bond distance is typically around 1.69 Å. nih.gov The C-N bond lengths within the thiourea core are slightly different depending on their involvement in hydrogen bonding; for instance, a C-N bond involved in an intramolecular hydrogen bond may be shorter (e.g., 1.34 Å) than one that is not (e.g., 1.36 Å). nih.gov The sum of the bond angles around the central thiourea carbon atom is typically 360.0°, confirming a trigonal planar geometry for this part of the molecule. nih.gov
Below are tables representing typical bond lengths and angles for such benzoylthiourea (B1224501) derivatives, based on published data for analogous compounds.
Interactive Table: Selected Bond Lengths for a Benzoylthiourea Analogue
| Atom 1 | Atom 2 | Bond Length (Å) |
| S | C(thiourea) | ~1.69 |
| O | C(carbonyl) | ~1.22 |
| N(1) | C(thiourea) | ~1.36 |
| N(2) | C(thiourea) | ~1.34 |
| N(2) | C(carbonyl) | ~1.39 |
| C(phenyl) | C(carbonyl) | ~1.50 |
| C(phenyl) | N(1) | ~1.43 |
Interactive Table: Selected Bond Angles for a Benzoylthiourea Analogue
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| N(1) | C(thiourea) | S | ~120 |
| N(2) | C(thiourea) | S | ~122 |
| N(1) | C(thiourea) | N(2) | ~117 |
| C(phenyl) | C(carbonyl) | O | ~121 |
| C(phenyl) | C(carbonyl) | N(2) | ~117 |
| O | C(carbonyl) | N(2) | ~122 |
| C(thiourea) | N(1) | C(phenyl) | ~128 |
| C(thiourea) | N(2) | C(carbonyl) | ~125 |
Interactive Table: Selected Torsion Angles for 3-Benzoyl-1-(2-methoxyphenyl)thiourea
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| Central Unit | - | - | Phenyl Ring | 23.79 (7) |
| Central Unit | - | - | Benzene Ring | 29.52 (5) |
No Published Research Found for this compound
Despite a comprehensive search of scientific databases and academic literature, no specific theoretical or experimental studies detailing the electronic structure and conformational analysis of the chemical compound this compound were identified.
As a result, it is not possible to provide an in-depth, scientifically accurate article on the quantum chemical calculations, molecular orbital analysis, electrostatic potential surface mapping, or conformational analysis for this specific molecule. The strict requirement to focus solely on "this compound" and to base the content on existing research findings cannot be met due to the apparent lack of published data on this particular compound.
Numerous search queries for theoretical investigations, including Density Functional Theory (DFT) calculations, Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, and potential energy surface scans for "this compound" did not yield any relevant scholarly articles.
While research exists for structurally related compounds, such as other thiourea derivatives, the user's explicit instruction to exclusively discuss "this compound" prevents the extrapolation of data from these other molecules. Such an approach would not be scientifically rigorous and would violate the core tenets of the request.
Therefore, the generation of the requested article with the specified outline and data tables is not feasible at this time. Further research on this compound would need to be conducted and published before a detailed analysis of its electronic and structural properties can be compiled.
Electronic Structure and Theoretical Investigations of N 2 Amino 5 Benzoylphenyl Thiourea
Theoretical Spectroscopic Prediction and Validation
The synergy between experimental measurements and theoretical calculations is a cornerstone of modern chemical analysis. Computational models, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and validating spectroscopic data, offering a deeper interpretation of the experimental results.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational methods can predict these chemical shifts with a useful degree of accuracy, aiding in the assignment of experimental spectra and providing confidence in the proposed structure.
For the analogous compound, APCB, ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and a 6-311++G(d,p) basis set in a DMSO solvent model. rsc.org The computed values are then correlated with experimental data to assess the accuracy of the theoretical model.
A strong linear correlation between the experimental and calculated chemical shifts is a key indicator of the validity of the computational approach. For APCB, this correlation was found to be robust, confirming that the optimized molecular geometry accurately reflects the structure in solution. rsc.org The specific predicted chemical shifts for the various protons and carbons in the molecule provide a detailed picture of its electronic landscape.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for an Analogous Amino Benzoyl Thiourea (B124793) Derivative (APCB)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Amide NH | 11.56 - 12.14 |
| Thioamide NH | 12.14 - 12.59 |
| Aromatic CH | 7.0 - 8.0 |
| Amino NH₂ | ~3.3 |
| ¹³C NMR | |
| C=S | 179.06 - 182.27 |
| C=O | 169.75 - 170.61 |
| Aromatic C | 115 - 140 |
Note: The data presented is for the analogous compound 2-Amino-N-(phenylcarbamothioyl)benzamide (APCB) and serves as an illustrative example. rsc.orgnih.gov
Simulation of Vibrational Spectra
DFT calculations are employed to compute the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
For the related benzoylthiourea (B1224501) derivatives, the calculated vibrational spectra show characteristic bands for N-H, C=O, and C=S stretching modes. nih.govresearchgate.net The analysis of these vibrations provides valuable information about intramolecular interactions, such as hydrogen bonding. For instance, the position of the N-H and C=O stretching bands can confirm the presence of intramolecular hydrogen bonds between the amide proton and the carbonyl oxygen. rsc.org
Table 2: Simulated Vibrational Frequencies for Key Functional Groups in Analogous Thiourea Derivatives
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretching | ~3100 - 3300 |
| C=O | Stretching | ~1643 - 1690 |
| C=S | Stretching | ~1251 - 1296 |
| C-N | Stretching | ~1300 |
Note: The data presented is a general range for analogous thiourea derivatives and serves as an illustrative example. nih.govresearchgate.net
No Published Research Found on the Coordination Chemistry of N-(2-Amino-5-benzoylphenyl)thiourea
Following a comprehensive search of available scientific literature, no specific research or data could be found on the coordination chemistry of the chemical compound This compound . Despite targeted searches for its ligand properties, synthesis of metal complexes, and structural analyses, the academic record appears to contain no studies focused on this particular molecule's interactions with metal ions.
While the broader class of thiourea derivatives is well-documented in coordination chemistry, with numerous examples of their synthesis and the characterization of their metal complexes, this specific compound has not been the subject of published research in this field. Thiourea derivatives, in general, are recognized for their versatile ligating abilities due to the presence of potential donor atoms such as sulfur, nitrogen, and oxygen. This allows them to form a wide variety of stable complexes with transition metals and other metal ions.
However, without specific studies on this compound, any discussion of its potential donor atoms, chelation capabilities, or the structure of its metal complexes would be purely speculative. The explicit instructions for this article require a strict focus on this named compound, and the absence of dedicated research prevents the generation of an accurate and scientifically validated article on its coordination chemistry.
Further investigation into the synthesis and characterization of metal complexes of this compound would be required to provide the detailed information requested.
No Specific Research Found on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research focusing on the coordination chemistry of the compound this compound. While extensive research exists on the coordination behavior of various other thiourea and benzoylthiourea derivatives with a wide range of metal ions, scholarly articles detailing the synthesis, characterization, and coordination properties of metal complexes specifically involving this compound could not be located.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the coordination chemistry of this compound that adheres to the specific outline requested, which includes:
Coordination Chemistry of N 2 Amino 5 Benzoylphenyl Thiourea
Theoretical Studies on Metal Complexation
DFT Calculations on Metal-Ligand Bonding Energies
Generating content for these specific sections without direct research on the target compound would require extrapolation from related but structurally different molecules. This would not meet the standard of scientific accuracy and would violate the instruction to focus solely on N-(2-Amino-5-benzoylphenyl)thiourea.
Research on analogous compounds, such as other N-acylthioureas and aminophenyl-containing ligands, indicates a rich and varied coordination chemistry. These related ligands are known to act as versatile chelators, coordinating with metal ions in both monodentate and bidentate fashions, typically through the sulfur and either a nitrogen or oxygen atom. mdpi.com Spectroscopic analyses (IR, NMR, UV-Vis) and theoretical studies like Density Functional Theory (DFT) are common methods used to elucidate the nature of the metal-ligand interactions in these complexes. uni-halle.dersc.orgechemcom.com However, without specific data for this compound, any discussion of its coordination chemistry would be purely speculative.
Further research and publication in this specific area would be necessary to provide the detailed information requested.
Molecular Dynamics Simulations of Coordination Environments
However, in the case of this compound, a literature search reveals no published studies that have employed molecular dynamics simulations to investigate its coordination environments. The absence of such computational studies is likely linked to the lack of experimental data on its metal complexes. Typically, MD simulations are performed on systems that have been synthesized and characterized experimentally to validate the computational models and parameters. Without foundational experimental data on the coordination complexes of this compound, the development of accurate and meaningful MD simulation models is not feasible.
While the chemical structure of this compound suggests it could be a ligand with interesting coordination properties, there is a clear lack of research on this specific compound in the scientific literature. No detailed research findings, data tables, or discussions regarding its coordination chemistry or the molecular dynamics simulations of its coordination environments could be found. This represents a significant knowledge gap and an opportunity for future research in the field of coordination chemistry. Further experimental and computational studies are required to elucidate the coordination behavior of this compound and to explore the potential applications of its metal complexes.
Intermolecular Interactions and Supramolecular Assembly of N 2 Amino 5 Benzoylphenyl Thiourea
Hydrogen Bonding Networks
Hydrogen bonds are the principal architects of the supramolecular structure of N-(2-Amino-5-benzoylphenyl)thiourea. The thiourea (B124793) group, in particular, is a potent hydrogen bond donor, a characteristic that is central to its use in anion recognition and organocatalysis. mdpi.com
A predominant motif in the crystal structures of benzoylthiourea (B1224501) derivatives is the formation of an intramolecular hydrogen bond between one of the N-H protons of the thiourea unit and the carbonyl oxygen atom of the benzoyl group. nih.gov This interaction results in a stable six-membered ring, often referred to as an S(6) ring motif. This intramolecular hydrogen bond significantly influences the conformation of the molecule, promoting a degree of planarity within this region.
While one N-H group is often engaged in this intramolecular interaction, the remaining N-H group of the thiourea moiety and the N-H protons of the 2-amino group are available to participate in intermolecular hydrogen bonds. These intermolecular connections are crucial in extending the structure into one-, two-, or three-dimensional networks. The carbonyl oxygen, although participating in the intramolecular S(6) ring, can also potentially accept weaker intermolecular hydrogen bonds.
| Potential Hydrogen Bond Donors | Potential Hydrogen Bond Acceptors | Typical Interaction Type |
| Thiourea N-H | Carbonyl Oxygen (C=O) | Intramolecular |
| Thiourea N-H | Thiocarbonyl Sulfur (C=S) | Intermolecular |
| Amino N-H | Carbonyl Oxygen (C=O) | Intermolecular |
| Amino N-H | Thiocarbonyl Sulfur (C=S) | Intermolecular |
| Amino N-H | Amino Nitrogen | Intermolecular |
The sulfur atom of the thiocarbonyl group (C=S) is a soft and polarizable atom, making it a competent hydrogen bond acceptor. In the crystal packing of many thiourea derivatives, intermolecular N-H···S hydrogen bonds are commonly observed. nih.govbiointerfaceresearch.com These interactions play a pivotal role in linking molecules together, often forming dimeric structures or extended chains. The ability of sulfur to accept hydrogen bonds is a key factor in the diverse biological activities exhibited by thiourea-containing compounds. biointerfaceresearch.com
A delicate interplay exists between intramolecular and intermolecular hydrogen bonds in this compound. The formation of the robust intramolecular N-H···O hydrogen bond can, in some instances, preclude the participation of that specific N-H group in intermolecular bonding. nih.gov However, the presence of the additional amino group and the other thiourea N-H provides ample opportunity for the formation of extensive intermolecular networks. The ultimate supramolecular assembly will be dictated by the energetic balance between forming a highly stable intramolecularly bonded conformation and maximizing the number of favorable intermolecular interactions.
Non-Covalent Interactions
The molecule contains two phenyl rings—the aminophenyl ring and the benzoyl ring—which can engage in π-π stacking interactions. acs.org These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic systems, are a significant cohesive force in the solid state. mdpi.comacs.org The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will be influenced by the steric and electronic demands of the substituents. Computational studies have shown that aromatic delocalization can influence the strength of these interactions. acs.org
Crystal Engineering and Supramolecular Design of this compound
The fields of crystal engineering and supramolecular design focus on understanding and controlling the assembly of molecules into well-defined, ordered structures. In the context of this compound, these principles are applied to direct the arrangement of molecules in the solid state, which can influence its physicochemical properties. This is primarily achieved through the strategic use of non-covalent intermolecular interactions.
Directing Molecular Assembly through Engineered Interactions
Key intermolecular interactions in related benzoylthiourea compounds include robust hydrogen bonds. Commonly observed motifs involve an intramolecular hydrogen bond between a thiourea N-H group and the carbonyl oxygen (N-H···O), which stabilizes the molecular conformation. Furthermore, intermolecular hydrogen bonds, particularly between the other thiourea N-H group and the sulfur atom of a neighboring molecule (N-H···S), are instrumental in forming centrosymmetric dimers. researchgate.netresearchgate.net These dimers can then act as building blocks for larger supramolecular structures.
The presence of the additional amino group in this compound introduces further possibilities for hydrogen bonding, potentially leading to more complex, three-dimensional networks. The amino group can act as a hydrogen bond donor, forming connections with the carbonyl, thioamide, or even the nitro groups of adjacent molecules, depending on the specific crystalline form.
Table 1: Potential Intermolecular Interactions in this compound and Their Role in Supramolecular Assembly (Based on Analogous Compounds)
| Interaction Type | Donor/Acceptor Groups | Role in Supramolecular Assembly |
| Intramolecular Hydrogen Bond | N-H (thiourea) ··· O (carbonyl) | Stabilizes molecular conformation |
| Intermolecular Hydrogen Bond | N-H (thiourea) ··· S (thiocarbonyl) | Formation of centrosymmetric dimers |
| Intermolecular Hydrogen Bond | N-H (amino) ··· O/S/N | Extension of hydrogen-bonded networks |
| π-π Stacking | Aromatic Rings | Contribution to crystal packing stability |
| Van der Waals Forces | All atoms | Overall crystal cohesion |
Polymorphism and Cocrystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, and cocrystallization, the formation of a crystalline solid containing two or more different molecular species in a stoichiometric ratio, are critical areas of study in crystal engineering. Different polymorphs or cocrystals of a substance can exhibit distinct physical and chemical properties.
As of the current survey of scientific literature, there are no specific studies reported on the polymorphism or cocrystallization of this compound. However, the propensity for thiourea derivatives to form various crystalline arrangements due to their flexible nature and multiple hydrogen bonding sites suggests that this compound could be a candidate for such phenomena.
Cocrystallization, in particular, is an emerging approach to modify the properties of active pharmaceutical ingredients. mdpi.com By introducing a "coformer" molecule that can form strong non-covalent interactions, such as hydrogen bonds, with the target compound, it is possible to create novel crystalline solids with altered characteristics. For this compound, potential coformers could be selected based on their ability to complement the hydrogen bonding capabilities of the thiourea, amino, and benzoyl moieties.
Future research in this area would likely involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature, and evaporation rate). Cocrystal screening would entail systematically combining this compound with a range of pharmaceutically acceptable coformers to identify new solid forms.
Table 2: Potential Areas of Investigation for Polymorphism and Cocrystallization of this compound
| Area of Investigation | Experimental Approach | Potential Outcomes |
| Polymorph Screening | Crystallization from various solvents at different temperatures. | Discovery of new crystalline forms with different properties. |
| Cocrystal Screening | Co-crystallization with a library of pharmaceutically acceptable coformers. | Formation of novel cocrystals with modified solubility or stability. |
| Structural Analysis | Single-crystal X-ray diffraction of new solid forms. | Elucidation of the supramolecular synthons and packing motifs. |
Reactivity and Derivatization Studies of N 2 Amino 5 Benzoylphenyl Thiourea
Chemical Transformations of the Thiourea (B124793) Moiety
The thiourea group is a versatile functional group known for its ability to undergo a range of reactions, including alkylation, acylation, and cyclization.
Alkylation and Acylation Reactions
The sulfur atom of the thiourea moiety is nucleophilic and readily reacts with electrophiles like alkyl and acyl halides.
Alkylation: The reaction of thioureas with alkyl halides typically leads to the formation of S-alkylisothioureas. While specific studies on the alkylation of N-(2-Amino-5-benzoylphenyl)thiourea are not extensively documented in the provided search results, the general reactivity of thioureas suggests that it would readily undergo S-alkylation. S-alkyl and S-aryl isothioureas are valuable precursors for synthesizing sulfur-containing heterocycles. thieme-connect.de
Acylation: Acylation of thioureas can occur on either the sulfur or nitrogen atoms. However, studies have shown that acylation with acid chlorides, such as benzoyl chloride, often occurs selectively on the sulfur atom to form S-acylisothiourea salts. thieme-connect.de This selective S-acylation is an efficient method and can be applied to a broad range of substrates. thieme-connect.de The resulting S-acylisothioureas are themselves reactive intermediates. For unsymmetrical thioureas, regioselective N-acylation can be influenced by the pKa of the amine attached to the thiourea moiety, with acylation favoring the amine with a lower pKa. researchgate.net
A general synthesis route for N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to produce an isothiocyanate, which then reacts with an amine through nucleophilic addition. mdpi.com
| Reactant | Reagent | Product Type | Reference |
| Thiourea | Alkyl Halide | S-Alkylisothiourea | thieme-connect.de |
| Thiourea | Benzoyl Chloride | S-Benzoylisothiourea hydrochloride | thieme-connect.de |
| Acid Chloride, Ammonium Thiocyanate, Amine | - | N-Acyl thiourea | mdpi.com |
Cyclization Reactions Leading to Heterocyclic Systems
The thiourea moiety is a key building block in the synthesis of a wide array of heterocyclic compounds. The presence of nitrogen and sulfur atoms allows for cyclization reactions with various bifunctional reagents.
One of the most common cyclization reactions involving thioureas is the Hantzsch thiazole (B1198619) synthesis, where a thiourea reacts with an α-haloketone to form a 2-aminothiazole (B372263) derivative. researchgate.net For instance, N-(pyridin-2-ylcarbamothioyl) benzamides react with 2-bromo-4′-phenylacetophenone to yield N-(pyridin-2-yl)thiazol-2-amine derivatives. nih.gov
Furthermore, thiourea derivatives can undergo dehydrative cyclization to form other heterocyclic systems. For example, 2-amino-5-carboxamide thiazole derivatives have been synthesized on a solid phase via the dehydrative cyclization of a thiourea intermediate resin with an α-bromoketone. nih.gov Cyclization of N-(BT-2-yl)-N′-(Aryl)thioureas can lead to the formation of 2-(N-thiazolidin-2-ene-4-one)-ABTs. mdpi.com
Oxidative cyclization is another route to heterocycles. For instance, iodine-mediated oxidative cyclization of imidoyl thioureas can produce 3-substituted-5-arylamino-1,2,4-thiadiazoles. researchgate.net
| Thiourea Derivative | Reagent | Product Heterocycle | Reference |
| N-(pyridin-2-ylcarbamothioyl) benzamide | 2-bromo-4′-phenylacetophenone | Thiazole | nih.gov |
| Thiourea intermediate resin | α-bromoketone | Thiazole | nih.gov |
| N-(BT-2-yl)-N′-(Aryl)thiourea | - | Thiazolidinone | mdpi.com |
| Imidoyl thiourea | Iodine | 1,2,4-Thiadiazole | researchgate.net |
Reactions at the Amino and Benzoylphenyl Substituents
The amino and benzoylphenyl groups on the this compound molecule provide additional sites for chemical modification.
Diazotization and Coupling Reactions of the Amino Group
The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can participate in various coupling reactions to introduce a wide range of functional groups. While specific examples for this compound are not detailed, this is a standard reaction for aromatic amines.
Electrophilic/Nucleophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The benzoyl group, being a deactivating group, directs electrophiles to the meta position. The thiourea substituent's effect on aromatic substitution is less straightforward and would depend on the reaction conditions.
Nucleophilic aromatic substitution is less common for simple phenyl rings unless they are activated by strong electron-withdrawing groups. The nitro-substituted analogs of this compound could potentially undergo nucleophilic aromatic substitution.
Mechanism-Oriented Studies of this compound Reactions
Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations.
For the cleavage of the benzoyl group from N-(arylcarbamothioyl)benzamide derivatives, a proposed mechanism involves the synergistic participation of both amino groups of a reagent like 1,2-ethanediamine. nih.gov This proceeds through the formation of an iminium intermediate, followed by an intramolecular attack to form a five-membered cyclic intermediate, which then undergoes nucleophilic substitution to release the thiourea. nih.gov
In the synthesis of N-acyl thiourea derivatives, the reaction proceeds via the nucleophilic addition of an amine to an isothiocyanate intermediate. mdpi.com The high electrophilicity of the carbon atom in the isothiocyanate makes it a key precursor for these reactions. nih.gov
The mechanism of oxidative cyclization of thioureas often involves the formation of an N-S bond. For instance, the iodine-mediated synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles proceeds through a sequential process of base-mediated nucleophilic addition-elimination and then iodine-mediated oxidative construction of the N-S bond. researchgate.net
| Reaction | Key Mechanistic Feature | Reference |
| Benzoyl group cleavage | Synergistic participation of a diamine, formation of a cyclic intermediate | nih.gov |
| N-acyl thiourea synthesis | Nucleophilic addition to an isothiocyanate | mdpi.com |
| Oxidative cyclization | Oxidative formation of an N-S bond | researchgate.net |
Computational and in Silico Methodologies Applied to N 2 Amino 5 Benzoylphenyl Thiourea Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Protein Interactions with Relevant Biological Targets
For a compound like N-(2-Amino-5-benzoylphenyl)thiourea, molecular docking could be employed to investigate its binding to a wide array of biological targets. Given the known activities of thiourea (B124793) derivatives, potential targets could include enzymes and receptors involved in microbial pathogenesis, cancer progression, or viral replication. For instance, docking studies on similar benzoylthiourea (B1224501) derivatives have explored their interactions with bacterial enzymes like DNA gyrase. Such studies typically identify key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Prediction of Binding Modes and Affinities
A primary output of molecular docking is the prediction of the binding mode and the estimation of the binding affinity. The binding mode describes the specific orientation and conformation of the ligand within the target's binding pocket. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. Lower binding energies typically suggest a more stable and favorable interaction. This information is crucial for prioritizing compounds for further experimental testing.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a more detailed view of the stability and dynamics of ligand-protein complexes.
Conformational Stability in Solution and at Interfaces
MD simulations could be used to study the conformational flexibility of this compound in different environments, such as in an aqueous solution or at a membrane interface. Understanding the compound's stable conformations is essential as it dictates how it can interact with biological targets.
Dynamics of Ligand-Target Recognition
Following a molecular docking study, MD simulations can be performed on the predicted ligand-protein complex. These simulations can validate the stability of the docked pose and provide a more accurate representation of the binding interactions. By simulating the movement of atoms over time, researchers can observe the dynamics of how the ligand recognizes and binds to its target, including any conformational changes that may occur in either the ligand or the protein upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds, a dataset of molecules with known activities is required. Given the lack of extensive research on this compound and its analogs, there is currently no basis for developing a specific QSAR model. However, were such data available, a QSAR study could identify the key structural features of the benzoylphenylthiourea scaffold that are critical for a particular biological activity. This would enable the rational design of new, more potent derivatives.
Development of Predictive Models for Analogues
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. researchgate.net QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. farmaciajournal.com This computational method is instrumental in understanding how chemical structure influences activity and in predicting the efficacy of novel analogues of this compound.
The development of a QSAR model involves designing a series of thiourea derivatives and evaluating their biological activity. researchgate.net This activity is then quantitatively correlated with molecular descriptors that describe properties like hydrophobicity, electronic effects, and steric factors. researchgate.netfarmaciajournal.com For instance, a QSAR study on a series of N-benzoyl-N'-pyrimidin-2-yl thioureas developed a predictive model for their herbicidal activity, demonstrating the utility of this approach in agrochemical research. nih.gov Such models have successfully identified key molecular features, such as specific substitutions on the aromatic rings, that modulate biological activity. nih.gov
QSAR is also employed to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new compounds, a critical step in drug development. researchgate.net By creating a strategy that links chemical structure to biological activity, the need for extensive animal testing can be reduced. researchgate.net
Table 1: Key Parameters in QSAR Model Development for Thiourea Analogues
| Parameter | Description | Relevance | Source |
|---|---|---|---|
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Influences membrane permeability and bioavailability. Values between 1.35 and 1.80 are often targeted for oral absorption. | farmaciajournal.com |
| Molecular Weight (MW) | The mass of a molecule. | Affects diffusion and transport across biological barriers. | researchgate.net |
| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Crucial for specific interactions with biological targets. | researchgate.net |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | researchgate.net |
| Docking Score | A score representing the binding affinity of a ligand to the active site of a receptor protein. | Predicts the biological activity of the compound. | farmaciajournal.com |
Identification of Key Structural Features for Desired Activities
In silico techniques are pivotal in identifying the specific structural moieties of this compound and its derivatives that are essential for their biological effects. Through methods like molecular docking and structure-activity relationship (SAR) analysis, researchers can visualize and analyze the interactions between a compound and its biological target at the atomic level.
For benzoylthiourea derivatives, studies have revealed several critical structural features:
The Thiourea Core (-NH-CS-NH-): This group is fundamental for activity, often acting as a hydrogen-bond donor and acceptor, enabling it to anchor the molecule within the active site of an enzyme or receptor. ksu.edu.tr The sulfur and nitrogen atoms can also coordinate with metal ions present in metalloenzymes. nih.gov
Aromatic Rings: The phenyl rings in the this compound structure are crucial for establishing hydrophobic and pi-pi stacking interactions with amino acid residues in the target protein.
Substituents on the Phenyl Rings: The nature and position of substituents on the aromatic rings can significantly modulate activity. For example, the presence of electron-withdrawing groups like halogens or electron-donating groups can alter the electronic properties and binding affinity of the molecule. nih.gov In one study, incorporating halogen functional groups into thiourea derivatives was shown to enhance biopotency and lipophilicity. biorxiv.org
The Benzoyl Fragment: The benzoyl group is a common feature in many biologically active thiourea derivatives. Its orientation relative to the rest of the molecule can influence binding. nih.gov
The Amino Group (-NH2): The 2-amino group on the phenyl ring can participate in hydrogen bonding, further stabilizing the compound within a biological target's binding pocket.
Conformational analysis of related lead antagonists has shown that specific spatial arrangements of these pharmacophores are optimal for receptor binding and antagonism. nih.gov
In Silico Screening and Library Design
In silico screening and library design represent a powerful, computer-based strategy for discovering and optimizing new drug candidates based on the this compound scaffold.
Virtual Screening for Potential Biological Activities
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of thiourea derivatives, virtual screening has been successfully employed to identify new inhibitors for various therapeutic targets.
For example, a virtual screening of a chemical library identified several thiourea derivatives of cinnamic acid as potential urease inhibitors. nih.gov The most potent of these compounds served as a lead structure for designing a new series of more active arylthioureas. nih.gov Similarly, in another study, a series of designed 1-benzoyl-3-methylthiourea derivatives were subjected to in silico docking to predict their inhibitory activity against Sirtuin-1 (SIRT1), a target implicated in cancer. researchgate.net The results of these virtual screenings help prioritize which compounds should be synthesized and tested in the lab, saving significant time and resources.
Table 2: Examples of Virtual Screening of Thiourea Derivatives
| Target Enzyme | Screened Compounds | Findings | Source |
|---|---|---|---|
| Urease | Thioureas derived from cinnamic acid | Identified compounds with inhibition rates up to 82%, interacting with key residues and Ni2+ ions in the active site. | nih.gov |
| Sirtuin-1 (SIRT1) | 1-benzoyl-3-methylthiourea derivatives | Predicted compounds with high binding affinity, suggesting potential as anticancer candidates. | researchgate.net |
| Various Cancer-Related Proteins | 8-Hydroxyquinoline urea (B33335) and thiourea derivatives | Identified PARP1, Bcl-xL, and PARP5A as potential targets with good docking scores and binding energies. | arabjchem.org |
De Novo Design of Related Chemical Entities
De novo design is a computational method for creating novel molecular structures from scratch, based on the structural requirements of a biological target. Starting with the this compound scaffold, new chemical entities can be designed by adding, removing, or modifying functional groups to optimize interactions with a specific target.
This process often begins with identifying a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. Based on this model, new molecules are constructed atom by atom or fragment by fragment within the constraints of the target's binding site. For example, new benzoylthiourea derivatives have been designed and synthesized with specific substitutions, such as fluorine atoms, to enhance their antimicrobial properties. nih.gov The design process is guided by molecular docking simulations to predict the binding affinity of the newly designed compounds before they are synthesized. nih.gov This approach has also been used to design novel urea and thiourea derivatives of existing drugs, like Lenalidomide, to enhance their anticancer effects. nih.gov
Theoretical Pharmacokinetic Prediction via ADME Studies for Novel Compounds
Before a compound can become a viable drug, it must demonstrate favorable pharmacokinetic properties, encompassed by ADME: Absorption, Distribution, Metabolism, and Excretion. researchgate.net In silico ADME prediction is a crucial part of the early drug discovery process, allowing researchers to filter out compounds that are likely to fail later in development due to poor pharmacokinetics.
Various online tools and software packages, such as SwissADME and Molinspiration, are used to calculate the physicochemical properties of novel analogues of this compound. biorxiv.orgnih.gov These tools predict parameters based on the compound's structure, including lipophilicity (LogP), water solubility, potential for blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. biorxiv.org
For instance, in silico studies on chiral thiourea derivatives have been used to predict their drug-likeness and pharmacokinetic properties, helping to identify candidates with good oral bioavailability. researchgate.netnih.gov These predictions are often guided by rules such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to assess a compound's potential as an orally active drug. researchgate.net Such theoretical predictions have shown that many thiourea derivatives possess favorable pharmacological and ADME properties, making them promising candidates for further development. biorxiv.org
Table 3: Predicted ADME Properties for Thiourea Derivatives
| Compound Type | Prediction Tool | Predicted Properties | Significance | Source |
|---|---|---|---|---|
| Chiral Thioureas | Molinspiration, Molsoft | Molecular properties, number of rotatable bonds, Lipinski's Rule of Five compliance. | Assesses drug-likeness and potential for good oral bioavailability. | researchgate.net |
| Antiviral Thioureas | SwissADME | High gastrointestinal absorption and blood-brain barrier penetration. | Indicates potential for oral administration and CNS activity. | biorxiv.org |
| Chiral Thioureas & Thiazolidinediones | SwissADME | Physicochemical properties, pharmacokinetics, and drug-likeness. | Guides the selection of compounds with better bioavailability for further testing. | nih.gov |
Advanced Research Applications of N 2 Amino 5 Benzoylphenyl Thiourea and Its Derivatives
Exploration as Agrochemical Agents
The structural backbone of N-(2-Amino-5-benzoylphenyl)thiourea is shared by many molecules investigated for their potential use in agriculture. Research into related benzoylthiourea (B1224501) and benzoylphenyl urea (B33335) derivatives has uncovered promising insecticidal, fungicidal, and herbicidal properties.
Insecticidal Activity Studies and Structure-Activity Relationships
Benzoylphenyl ureas and their thiourea (B124793) analogues are recognized as potent insect growth regulators (IGRs). curresweb.comnih.gov Their primary mechanism of action involves the interference with chitin (B13524) synthesis, a critical component of an insect's exoskeleton. nih.gov This disruption prevents proper molting, leading to mortality. curresweb.com
Studies on various benzoylthiourea derivatives have been conducted to understand their efficacy against pests like the cotton leafworm (Spodoptera littoralis). curresweb.com Research has shown that the biological activity is highly dependent on the nature and position of substituents on the phenyl rings. For instance, in a series of 1-benzoyl-3-phenylurea analogues, the substitutions on the benzoyl and aniline (B41778) rings were found to be critical for inhibitory activity against chitin synthesis. nih.gov While specific data for this compound is not detailed, the presence of the benzoyl and phenyl rings linked by a thiourea group fits the general pharmacophore for this class of IGRs. The amino group on the phenyl ring represents a point for potential structural variation to modulate activity and selectivity.
Table 1: Insecticidal Activity of Selected Benzoylthiourea Derivatives against Spodoptera littoralis Larvae Data extracted from studies on related compounds, not this compound.
| Compound | Larval Instar | Concentration (ppm) | Mortality (%) after 48 hrs |
| 2,4-dichloro-N-(((2-methoxyphenyl)amino)carbonothioyl)benzamide | 2nd | 500 | 85 |
| 2,4-dichloro-N-(((3-chlorophenyl)amino)carbonothioyl)benzamide | 2nd | 500 | 70 |
| 2,4-dichloro-N-(((2,6-diaminopyridin-3-yl)amino)carbonothioyl)benzamide | 2nd | 500 | 65 |
Fungicidal and Herbicidal Potential
The thiourea scaffold is a recurring motif in compounds explored for fungicidal and herbicidal action. Research into new benzoylthiourea derivatives has demonstrated their potential as antimicrobial agents against various fungal pathogens. nih.gov For example, certain derivatives bearing fluorine atoms have exhibited significant antifungal effects. nih.gov The mechanism is often linked to the disruption of essential cellular processes in the fungi.
In the realm of weed control, thiourea derivatives have also been assessed. Studies on N-(o-fluorophenoxyacetyl)thiourea derivatives, for instance, have shown herbicidal activity against species like Amaranthus retroflexus L. nih.gov Although specific studies on the fungicidal or herbicidal potential of this compound are not prominent, the general activity of the broader chemical class suggests this as a potential area for future investigation.
Enzyme Inhibition and Modulation Studies
The ability of thiourea derivatives to interact with and inhibit various enzymes is a significant area of medicinal chemistry research. The specific structural features of this compound make it a candidate for investigation as an enzyme inhibitor.
Inhibition of Nitric Oxide Synthase (NOS) Isoforms
Overproduction of nitric oxide (NO) by nitric oxide synthase (NOS) isoforms, particularly neuronal NOS (nNOS) and inducible NOS (iNOS), is implicated in various pathological conditions. Consequently, the development of selective NOS inhibitors is a key therapeutic goal. Isothiourea derivatives, which can be synthesized from parent thiourea compounds, have been identified as potent inhibitors of NOS isoforms. nih.govnih.gov
Research has demonstrated that introducing benzenealkyl groups into the isothiourea structure can yield compounds with significant nNOS inhibitory activity. nih.gov In one study, several benzenealkyl isothiourea compounds were synthesized and tested, with some showing potent inhibition of nNOS with IC₅₀ values in the nanomolar range. nih.gov These findings suggest that the core structure present in this compound could, upon appropriate modification (such as S-alkylation to form an isothiourea), serve as a scaffold for potent NOS inhibitors. The selectivity for different NOS isoforms (nNOS, eNOS, iNOS) is a critical aspect of this research, as non-selective inhibition can lead to undesirable side effects. researchgate.net
Table 2: nNOS Inhibitory Activity of Selected Benzenealkyl Isothiourea Derivatives Data for related isothiourea compounds, not this compound.
| Compound | IC₅₀ (mol/L) |
| I₈ | 8.13 x 10⁻⁷ |
| I₁₂ | 1.74 x 10⁻⁷ |
| I₁₄ | 2.23 x 10⁻⁷ |
Interaction with Tyrosyl-tRNA Synthetase (TyrRS) and other Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs during protein synthesis. Their critical role makes them attractive targets for the development of new antimicrobial agents. nih.govresearchgate.net Tyrosyl-tRNA synthetase (TyrRS), in particular, has been a focus of such research. nih.govnih.gov
While extensive research exists on various chemical classes as TyrRS inhibitors, such as furanone derivatives nih.gov and natural polyphenols nih.gov, there is no direct evidence in the reviewed literature to suggest that this compound or its close derivatives are inhibitors of TyrRS. The known inhibitors of TyrRS typically mimic tyrosine or adenosine (B11128) monophosphate (AMP) to bind to the enzyme's active site. The structure of this compound does not share an obvious resemblance to these substrates, making its potential interaction with TyrRS less predictable without specific experimental evaluation.
Mechanistic Insights into Enzyme Binding and Inhibition
The mechanisms by which thiourea-based compounds inhibit enzymes are diverse and depend on both the enzyme target and the specific structure of the inhibitor.
For insecticidal benzoylphenyl ureas that target chitin synthesis, the mechanism involves blocking the terminal polymerization step of chitin formation within the insect integument. nih.gov
In the context of NOS inhibition, isothiourea derivatives act as competitive inhibitors with respect to the natural substrate, L-arginine. They bind to the active site of the enzyme, preventing the synthesis of nitric oxide. The potency and selectivity of these inhibitors are dictated by the specific substitutions on the molecule, which influence how they fit within the active sites of the different NOS isoforms. nih.govnih.gov The near-identical active site structures across human NOS isoforms make the design of selective inhibitors particularly challenging, yet crucial for therapeutic applications. researchgate.net For any potential inhibitory activity of this compound or its derivatives, the binding mode would similarly depend on its ability to interact with key residues within the enzyme's active site.
Role in Sensor Development
The unique structural characteristics of this compound, featuring a combination of a thiourea moiety, an amino group, and a benzoyl group, make it and its derivatives promising candidates for the development of advanced sensors. The presence of multiple hydrogen bond donors (N-H groups) and a nucleophilic sulfur atom allows for specific interactions with various analytes.
Chemosensors for Metal Ions
Thiourea derivatives have been extensively investigated as chemosensors for the detection of various metal ions. analis.com.my The sulfur and nitrogen atoms within the thiourea group can act as effective coordination sites for metal ions. analis.com.mynih.gov This interaction often leads to a measurable signal, such as a change in color (colorimetric sensing) or fluorescence, enabling the qualitative and quantitative detection of the target metal.
Derivatives of this compound can be designed to selectively bind with specific metal ions. The benzoylphenyl substituent can be modified to tune the electronic properties and steric environment of the binding pocket, thereby enhancing selectivity and sensitivity. For instance, the introduction of additional donor atoms or chromophoric units can lead to enhanced optical responses upon metal ion binding.
Research on related thiourea-based ligands has demonstrated their efficacy in detecting heavy and transition metal ions, which are often environmental pollutants. analis.com.my For example, certain thiourea derivatives have shown a high affinity for mercury ions (Hg²⁺). analis.com.my The interaction typically involves the formation of a stable complex between the sulfur atom of the thiourea and the soft metal ion. analis.com.my Similarly, metal complexes with copper, cobalt, and nickel have been synthesized from acyl thiourea derivatives. nih.govksu.edu.tr The formation of these complexes can be monitored using techniques like UV-Vis spectroscopy, providing a basis for a sensing mechanism.
Table 1: Examples of Metal Ion Sensing by Thiourea Derivatives
| Thiourea Derivative | Target Metal Ion | Detection Method | Reference |
| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | Hg²⁺ | UV-Vis Titration, ¹H NMR | analis.com.my |
| N-((5-Bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | Co(II), Ni(II), Cu(II) | Synthesis of Complexes | nih.gov |
| N-((5-chloropyridine-2-yl)carbamothioyl)benzamide | Co(II), Ni(II), Cu(II) | Synthesis of Complexes | ksu.edu.tr |
The design of this compound-based chemosensors would likely follow similar principles, where the coordination with a target metal ion perturbs the electronic structure of the molecule, resulting in a detectable spectroscopic change.
Anion Recognition and Sensing
The thiourea moiety is a well-established functional group for the recognition and sensing of anions. rsc.orgresearchgate.net The two N-H groups of the thiourea can form strong hydrogen bonds with anionic species, leading to the formation of a host-guest complex. researchgate.netnih.gov This interaction is often highly selective for anions with specific geometries and basicities. nih.gov
This compound possesses additional N-H groups from the amino substituent, which can further contribute to the binding of anions, potentially leading to enhanced affinity and selectivity. The design of receptors based on this scaffold allows for the creation of a pre-organized binding cavity that is complementary to the target anion.
The process of anion binding can be detected through various analytical techniques, including UV-Vis and fluorescence spectroscopy, as well as ¹H NMR titration. nih.gov Upon complexation with an anion, changes in the absorption or emission spectra of the thiourea derivative are often observed. nih.govnih.gov For example, N-benzamidothioureas, which share structural similarities with the subject compound, exhibit significant red shifts in their absorption spectra in the presence of anions like acetate, fluoride, and dihydrogen phosphate. nih.gov This colorimetric response is a key feature of an effective chemosensor.
The binding affinity of thiourea-based receptors for anions can be quantified by determining the association constant (Ka). Studies have shown that these receptors can exhibit high association constants for various anions, indicating strong binding. nih.govnih.gov
Table 2: Anion Recognition by Thiourea-Based Receptors
| Receptor Type | Target Anions | Key Interaction | Detection Method | Reference |
| Oligo-(thio)ureas | Various | Hydrogen Bonding | Not Specified | rsc.org |
| Thiourea-based receptors with pyridine (B92270) and amine units | Basic anions, Fluoride | Hydrogen Bonding | UV-Vis, Fluorescence, ¹H NMR | nih.govacs.org |
| N-Benzamidothioureas | AcO⁻, F⁻, H₂PO₄⁻ | Hydrogen Bonding | UV-Vis Spectroscopy, ¹H NMR | nih.gov |
| N-Phenyl-N'-(2-nitrobenzoyl)thiourea | OAc⁻ | Hydrogen Bonding | UV-Vis Spectroscopy | asianpubs.org |
The presence of the benzoyl group in this compound can also play a role in the sensing mechanism by acting as a signaling unit or by influencing the electronic properties of the receptor.
Materials Science Applications
The versatile chemical structure of this compound and its derivatives also lends itself to applications in materials science, particularly in the development of novel polymers and functional surfaces.
Precursors for Novel Polymeric Materials
Thiourea and its derivatives have been utilized as building blocks in the synthesis of various polymeric materials. wikipedia.org They can be incorporated into polymer backbones or used as cross-linking agents to impart specific properties to the resulting material. For example, thiourea is used in the production of flame-retardant resins. wikipedia.org
The this compound molecule contains multiple reactive sites—the amino group and the thiourea moiety—that can participate in polymerization reactions. The amino group can react with compounds like epoxides or acid chlorides to form polymers. Furthermore, thiourea derivatives have been explored as organocatalysts for ring-opening polymerization, a powerful method for synthesizing well-defined polymers. researchgate.net
The benzoyl group within the structure can enhance the thermal stability and mechanical properties of the resulting polymers. Additionally, the presence of both amino and thiourea functionalities could allow for the creation of cross-linked or hyperbranched polymers with unique network architectures. Research on related compounds, such as N-allyl-N'-(4-benzoylphenyl)thiourea, has indicated their potential use in the production of polymers.
Components in Self-Assembled Monolayers (SAMs) or Thin Films
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. interchim.fr Thiols and other sulfur-containing compounds are well-known for their ability to form stable SAMs on noble metal surfaces like gold, due to the strong interaction between sulfur and the metal. interchim.fr
The thiourea group in this compound provides a sulfur atom that can act as an anchor to a metal surface, facilitating the formation of a self-assembled monolayer. The aromatic rings in the molecule would likely promote intermolecular π-π stacking interactions, contributing to the formation of a well-ordered and densely packed monolayer.
The functional groups presented at the surface of the SAM, in this case, the amino and benzoyl groups, would determine the surface properties, such as wettability, and would be available for further chemical modification. This allows for the creation of functionalized surfaces with tailored properties for applications in sensors, electronics, and biocompatible coatings.
Thiourea and its derivatives have also been used as additives or dopants in the formation of thin films for various electronic applications. researchgate.netacs.org For instance, thiourea has been used as a dopant in cadmium oxide (CdO) thin films and to regulate the morphology and crystallinity of perovskite thin films for solar cells. researchgate.netacs.org The incorporation of this compound or its derivatives into thin film formulations could offer a way to control the film's properties and performance.
Conclusion and Future Research Directions
Summary of Key Findings on N-(2-Amino-5-benzoylphenyl)thiourea Research
Direct and specific research on this compound is not extensively documented in publicly accessible literature. However, a scientific summary of its potential research value can be extrapolated from the well-established findings on its core chemical structures: the 2-aminobenzophenone (B122507) framework and the versatile thiourea (B124793) group.
The 2-aminobenzophenone moiety is a crucial synthon in medicinal chemistry, most notably as a key precursor for the synthesis of 1,4-benzodiazepines. orgsyn.org Research has demonstrated that derivatives of 2-aminobenzophenone possess potent biological activities, including antimitotic and anticancer properties. nih.govresearchgate.net Specifically, the presence of an amino group at the ortho-position of the benzophenone (B1666685) ring has been identified as integral for enhanced growth inhibition in cancer cell lines. nih.gov
Thiourea derivatives, as a class, are a cornerstone of modern drug design, exhibiting a vast spectrum of biological activities. researchgate.net The benzoylthiourea (B1224501) subclass, to which this compound belongs, has been the subject of significant investigation. These compounds are typically synthesized through the reaction of a relevant amino compound with a benzoyl isothiocyanate. curresweb.com Studies have confirmed their efficacy as antimicrobial and antifungal agents. hilarispublisher.comnih.gov Furthermore, optically active thiourea derivatives have shown significant in vitro cytotoxicity against various human cancer cell lines, including MCF-7 (breast) and HeLa (cervical), with some compounds inducing DNA damage. nih.gov The insecticidal properties of benzoylthioureas as insect growth regulators are also well-documented. curresweb.comresearchgate.net
Collectively, these findings suggest that this compound is a compound of high interest, situated at the intersection of two biologically significant chemical families. It is hypothesized to possess potential anticancer, antimicrobial, and other valuable pharmacological properties, making it a compelling target for future synthesis and biological evaluation.
Emerging Research Frontiers for Thiourea Derivatives
The field of thiourea chemistry is dynamic, with several emerging frontiers poised to drive future innovation. These areas leverage new technologies and address pressing global challenges in medicine and industry.
Advanced Therapeutic Applications: Research is moving beyond broad cytotoxicity to more targeted therapeutic strategies. Thiourea derivatives are being designed as specific enzyme inhibitors, such as EGFR inhibitors for cancer therapy and α-glucosidase inhibitors for managing diabetes. researchgate.netnih.gov This targeted approach promises greater efficacy and reduced side effects.
Green Synthetic Methodologies: There is a growing emphasis on developing environmentally benign synthesis methods. Microwave-assisted synthesis, for example, has been successfully employed to produce benzoylthiourea derivatives and their metal complexes, offering advantages in reaction time and efficiency. hilarispublisher.com
Innovations in Agricultural Chemistry: The role of benzoylthioureas as potent and selective insect growth regulators (IGRs) continues to be an active area of research. curresweb.comresearchgate.net Future work is likely to focus on creating new IGRs with improved biodegradability and lower non-target toxicity to fit within integrated pest management programs.
Coordination Chemistry and Metal Complexes: The ability of the thiourea moiety to act as a versatile ligand for metal ions is a significant research frontier. hilarispublisher.com Coordinating thiourea derivatives with transition metals can dramatically enhance their biological activity, opening pathways to new metallodrugs with unique mechanisms of action. hilarispublisher.comksu.edu.tr
Potential for Multidisciplinary Collaborations
The diverse applicability of thiourea derivatives creates fertile ground for collaborations across various scientific disciplines. The complexity of modern research and development necessitates a team-based approach to unlock the full potential of these compounds.
Medicinal Chemistry and Life Sciences: The most established collaboration is between synthetic organic chemists who design and create novel thiourea derivatives, and life scientists (pharmacologists, microbiologists, oncologists) who evaluate their biological activity. This synergy is essential for the drug discovery pipeline, from initial screening to preclinical studies. nih.govnih.govnih.gov
Computational and Experimental Chemistry: The use of in silico tools is becoming indispensable. Collaborations between computational chemists, who perform molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, and experimental chemists can guide the rational design of new molecules, saving time and resources. nih.govnih.govksu.edu.tr This partnership helps prioritize the synthesis of compounds with the highest probability of success.
Agricultural Science and Chemistry: The development of next-generation pesticides requires a close partnership between chemists and agricultural scientists. Chemists can synthesize novel thiourea-based IGRs, while agricultural scientists can test their efficacy against specific pests, evaluate their impact on crop health, and study their environmental fate. curresweb.comresearchgate.net
Materials Science and Coordination Chemistry: The ability of thioureas to form stable complexes with metals points to collaborations with materials scientists. hilarispublisher.com This could lead to the development of novel functional materials, such as catalysts, sensors, or precursors for advanced nanomaterials.
Challenges and Opportunities in the Field
Despite the immense potential, the field of thiourea research faces several challenges that also represent significant opportunities for innovation.
Challenges:
Toxicity and Selectivity: A primary challenge in developing thiourea-based therapeutics is achieving high selectivity for the intended biological target while minimizing off-target effects and host toxicity. researchgate.net Early thiourea-containing drugs highlighted the need for careful structural modification to improve safety profiles.
Antimicrobial Resistance: As with all antimicrobial agents, the emergence of resistant strains is a constant threat. This necessitates a continuous effort to discover thiourea derivatives with novel mechanisms of action that can overcome existing resistance. nih.gov
Synthetic Efficiency and Scalability: While green methods are emerging, developing synthetic routes that are not only environmentally friendly but also cost-effective and scalable for industrial production remains a significant hurdle for many complex derivatives. hilarispublisher.com
Opportunities:
Broad Bioactivity Spectrum: The proven efficacy of thiourea derivatives against a wide array of biological targets—including bacteria, fungi, viruses, and cancer cells—presents a vast landscape of opportunity for new drug discovery. researchgate.net
Structural Versatility and SAR: The thiourea scaffold (-NH-C(=S)-NH-) is exceptionally versatile. It allows for the straightforward introduction of diverse substituents, enabling chemists to create large, targeted libraries for screening and to systematically explore structure-activity relationships (SAR) to optimize potency and selectivity. nih.gov
Development of Hybrid Molecules: There is a significant opportunity in the design of hybrid molecules that combine the thiourea pharmacophore with other active moieties. This strategy can lead to compounds with dual mechanisms of action or enhanced activity, as seen in derivatives bearing benzodioxole or benzothiazole (B30560) groups. nih.govnih.gov
Metallodrug Development: The robust coordination chemistry of thioureas offers a promising avenue for creating novel metallodrugs. These complexes can introduce unique geometries and reactivity, potentially overcoming resistance mechanisms that affect purely organic drugs. hilarispublisher.comksu.edu.tr
Data Tables
Table 1: Summary of Research Findings on Related Thiourea Derivatives
| Derivative Class | Activity Studied | Key Findings | Citations |
|---|---|---|---|
| 2-Aminobenzophenones | Anticancer / Antimitotic | The ortho-amino group is crucial for activity. Some derivatives inhibit tubulin polymerization and arrest cells in the G2/M phase. | nih.gov |
| N-p-methylbenzoyl-N'-phenyl Thioureas | Antimicrobial | Derivatives with chloro- and nitro-substituents showed antibacterial and antifungal activity. | nih.gov |
| Optically Active Thioureas | Anticancer | Showed cytotoxicity against EAC, MCF-7, and HeLa cancer cell lines. Some compounds induced DNA damage. | nih.gov |
| Benzoylthiourea Derivatives | Insecticidal | Act as insect growth regulators (IGRs) by interfering with chitin (B13524) synthesis in pests like Spodoptera littoralis. | curresweb.comresearchgate.net |
| Thioureas with Benzodioxole Moiety | Anticancer | Exhibited significant cytotoxic effects against HCT116, HepG2, and MCF-7 cell lines, in some cases exceeding doxorubicin. Acted via EGFR inhibition. | nih.gov |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminobenzophenone |
| N-(p-chlorophenyl)-N'-Benzoyl thiourea |
| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea |
| N-(4-methylbenzoyl)-N′-(4-methylphenyl)thiourea |
| N-(2-pyridyl)-N′-benzoylthiourea |
| Doxorubicin |
| Ampicillin |
| Griseofulvin |
| Hexaflumuron |
| Lufenuron |
| Diflubenzuron |
| (2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone |
| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone |
| Combretastatin A-4 |
| 2-nitrobenzophenone |
| o-benzoylbenzoic acid amide |
| 2-methyl-3,1,4-benzoxaz-4-one |
| p-toluenesulfonylanthranilic acid |
| 4'-Methyl-2-aminobenzophenone |
| 4-fluoro-3-chloro aniline (B41778) |
| N-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamide |
| Acarbose |
| 2,4-dichlorobenzoyl isothiocyanate |
| o-Anisidine |
| m-chloroaniline |
| 2,6-diaminopyridine |
| 5-isothiocyanatobenzodioxole |
| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide |
| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide |
| 2-amino-5–bromo pyridine (B92270) |
| N,N-′bis(4,6-lutidyl)thiourea |
Q & A
Q. What are the standard synthetic routes for preparing N-(2-Amino-5-benzoylphenyl)thiourea?
Methodological Answer: The compound can be synthesized via coupling reactions between benzoyl isothiocyanate and substituted aromatic amines. For example, benzoyl chloride reacts with ammonium thiocyanate in acetone to generate benzoyl isothiocyanate, which is then coupled with 2-amino-5-benzoylphenylamine under mild conditions (room temperature, 1,4-dioxane solvent). The product is isolated via filtration after quenching with ice/water .
Q. Which analytical techniques are critical for characterizing thiourea derivatives like this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., thiourea NH signals at δ 9–12 ppm in DMSO-d₆).
- FT-IR Spectroscopy : Identification of C=S (1200–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.
- X-ray Crystallography : For structural elucidation using programs like SHELXL .
- Elemental Analysis (CHNS) : To verify purity and stoichiometry .
Q. What biological activities are associated with this compound derivatives?
Methodological Answer: Thiourea derivatives are studied for enzyme inhibition (e.g., HIV-1 reverse transcriptase) and metal coordination. For example, N-phenylthioureas show nanomolar IC₅₀ values against HIV-1 RT via non-nucleoside inhibition. Activity depends on substituents; bromine or fluorine at specific positions enhances potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize thiourea derivatives for HIV-1 RT inhibition?
Methodological Answer: SAR strategies involve:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., Br, CF₃) on aromatic rings improves binding affinity.
- Hybridization : Combining optimal substituents from different quadrants of the molecule (e.g., piperidine and bromopyridyl groups) enhances activity.
- Resistance Profiling : Testing against mutant RT strains to identify broad-spectrum inhibitors .
Q. What challenges arise in crystallographic refinement of thiourea-metal complexes, and how are they addressed?
Methodological Answer: Challenges include twinning, disorder, and weak diffraction. Solutions involve:
Q. How do substitution reactions of palladium(II) complexes with thiourea nucleophiles proceed mechanistically?
Methodological Answer: Substitution kinetics are studied via:
- Stopped-Flow Spectroscopy : To monitor reaction rates with thiourea (Tu) or N,N’-dimethylthiourea (Dmtu).
- DFT Calculations : To model transition states and activation energies (e.g., associative vs. dissociative pathways).
- Isotopic Labeling : Using ¹⁵N-thiourea to track ligand exchange .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported enzyme inhibition IC₅₀ values for thiourea derivatives?
Methodological Answer: Potential steps include:
- Purity Validation : Reanalyze compounds via HPLC or LC-MS to exclude degradation products.
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant vs. cell-derived RT) and buffer conditions.
- Stereochemical Confirmation : Verify configurations (e.g., E/Z isomerism in thiourea moieties) via NOESY NMR or X-ray .
Methodological Tables
Q. Table 1: Key Synthetic Routes for Thiourea Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzoyl isothiocyanate coupling | Benzoyl chloride, NH₄SCN, 1,4-dioxane | 70–85 | |
| Secondary amine coupling | Dibenzylamine, thiophosgene | 60–75 |
Q. Table 2: HIV-1 RT Inhibitory Activities of Selected Derivatives
| Compound | IC₅₀ (nM) | ED₅₀ (μM) | Key Substituents |
|---|---|---|---|
| N-(5-Bromopyridyl)thiourea | 15 | 0.02 | Br, piperidine |
| N-(2-Fluorophenyl)thiourea | 900 | 1.3 | F, thiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
